molecular formula C14H12Cl2N2O B1319800 N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide CAS No. 926210-73-3

N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide

Cat. No.: B1319800
CAS No.: 926210-73-3
M. Wt: 295.2 g/mol
InChI Key: OSINOWMMMNDPSN-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)propanamide” is a compound with the molecular formula C10H14N2O . It has an average mass of 178.231 Da and a monoisotopic mass of 178.110611 Da .


Synthesis Analysis

A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .


Molecular Structure Analysis

The compound “N-(5-Amino-2-methylphenyl)propanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 370.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .


Chemical Reactions Analysis

In organic chemistry, the Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) .


Physical and Chemical Properties Analysis

“N-(5-Amino-2-methylphenyl)propanamide” has a molar refractivity of 54.2±0.3 cm3, a polar surface area of 55 Å2, and a polarizability of 21.5±0.5 10-24 cm3 .

Scientific Research Applications

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound closely related to N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide, has been identified as a herbicide effective against annual and perennial grasses. It demonstrates potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Soil Transformations

The transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil has been studied, revealing the production of two main products. This transformation is influenced significantly by soil temperature, with higher temperatures accelerating the process (Yih, Swithenbank, & McRae, 1970).

Antimalarial Activity

Although not directly related to this compound, studies on similar compounds, such as a series of N-alkylamino derivatives, have demonstrated increasing antimalarial potency against Plasmodium berghei in mice. These findings suggest potential applications in antimalarial research (Werbel et al., 1986).

Synthesis and Characterization

The synthesis and characterization of related compounds, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been explored. This research contributes to the understanding of chemical properties and potential applications of similar compounds (McLaughlin et al., 2016).

Selective Phytotoxic Activity

Research on N,N-di,sec.butylamides of aminobenzoic acids, which are structurally related to this compound, has revealed selective phytotoxic activity. This finding is significant for developing selective herbicides (Baruffini et al., 1978).

Safety and Hazards

The compound “N1-(5-AMINO-2-METHYLPHENYL)ACETAMIDE” is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .

Future Directions

A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized to determine their in vitro antimicrobial activities against clinically isolated strains .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-8-2-3-12(17)7-13(8)18-14(19)9-4-10(15)6-11(16)5-9/h2-7H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSINOWMMMNDPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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